molecular formula C9H8ClNO3 B14943767 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one

Cat. No.: B14943767
M. Wt: 213.62 g/mol
InChI Key: UMWSGQSWEWBHJU-UHFFFAOYSA-N
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Description

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxy-3-(2-chloro-2-propenyl)-2-methylquinolines with suitable reagents to form the desired furo-pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furo-pyridine derivatives.

Scientific Research Applications

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: May be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

6-chloro-3-hydroxy-4,7-dimethyl-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C9H8ClNO3/c1-3-5-6(4(2)11-7(3)10)9(13)14-8(5)12/h9,13H,1-2H3

InChI Key

UMWSGQSWEWBHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=C1Cl)C)C(OC2=O)O

Origin of Product

United States

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